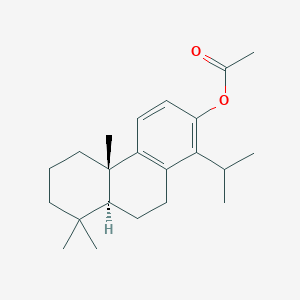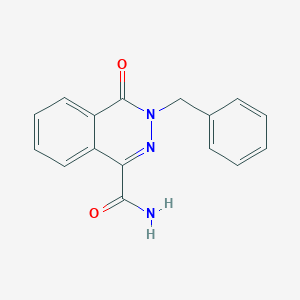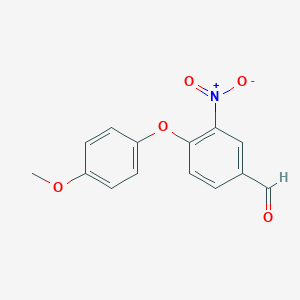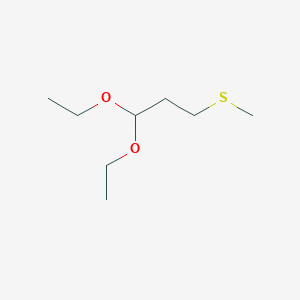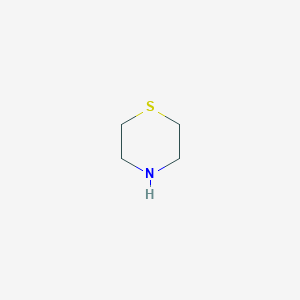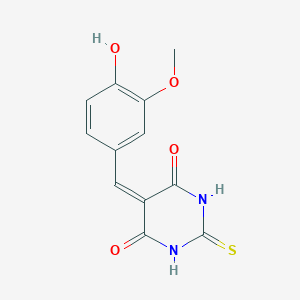
5-Vanillylidene-2-thiobarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Vanillylidene-2-thiobarbituric acid (VTB) is a synthetic compound that has been widely used in scientific research. It is a derivative of thiobarbituric acid and vanillin, and its chemical structure is shown in Figure 1. VTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 5-Vanillylidene-2-thiobarbituric acid is not fully understood, but it is believed to involve the formation of adducts with biomolecules, including proteins and DNA. 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit lipid peroxidation and scavenge free radicals, which may contribute to its antioxidant activity. 5-Vanillylidene-2-thiobarbituric acid has also been found to induce apoptosis in cancer cells, possibly through the activation of caspases.
生化和生理效应
5-Vanillylidene-2-thiobarbituric acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. 5-Vanillylidene-2-thiobarbituric acid has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
实验室实验的优点和局限性
5-Vanillylidene-2-thiobarbituric acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high stability in solution. 5-Vanillylidene-2-thiobarbituric acid can be used as a probe to study protein-ligand interactions, and it has a fluorescent property that can be used for imaging applications. However, 5-Vanillylidene-2-thiobarbituric acid has some limitations. It has a low solubility in water, which may limit its application in aqueous systems. In addition, 5-Vanillylidene-2-thiobarbituric acid has a potential toxicity, and its concentration should be carefully controlled in cell-based assays.
未来方向
There are several future directions for the research of 5-Vanillylidene-2-thiobarbituric acid. First, the mechanism of action of 5-Vanillylidene-2-thiobarbituric acid needs to be further elucidated, especially its interaction with biomolecules. Second, the potential therapeutic applications of 5-Vanillylidene-2-thiobarbituric acid need to be explored, especially in the treatment of cancer and inflammatory diseases. Third, the development of 5-Vanillylidene-2-thiobarbituric acid derivatives with improved solubility and selectivity is needed. Fourth, the application of 5-Vanillylidene-2-thiobarbituric acid in imaging and sensing technologies needs to be further explored.
Conclusion:
In conclusion, 5-Vanillylidene-2-thiobarbituric acid is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. 5-Vanillylidene-2-thiobarbituric acid has potential applications in the treatment of cancer and inflammatory diseases, and its application in imaging and sensing technologies needs to be further explored.
合成方法
5-Vanillylidene-2-thiobarbituric acid can be synthesized by reacting thiobarbituric acid with vanillin in the presence of a catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield 5-Vanillylidene-2-thiobarbituric acid. The purity and yield of 5-Vanillylidene-2-thiobarbituric acid can be improved by recrystallization.
科学研究应用
5-Vanillylidene-2-thiobarbituric acid has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. 5-Vanillylidene-2-thiobarbituric acid has been used as a probe to study protein-ligand interactions, and it has been found to bind to various proteins, including serum albumin, cytochrome c, and DNA.
属性
CAS 编号 |
73681-14-8 |
|---|---|
产品名称 |
5-Vanillylidene-2-thiobarbituric acid |
分子式 |
C12H10N2O4S |
分子量 |
278.29 g/mol |
IUPAC 名称 |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c1-18-9-5-6(2-3-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |
InChI 键 |
NJSVXZLVNLOVCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
其他 CAS 编号 |
73681-14-8 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



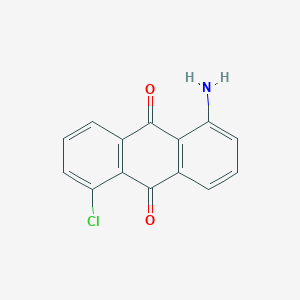
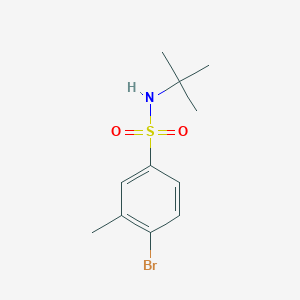
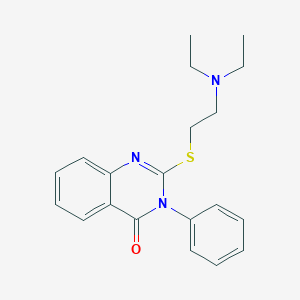
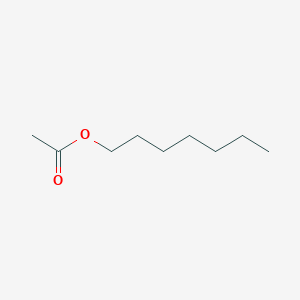
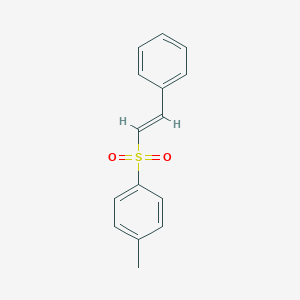
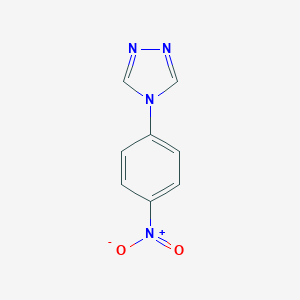
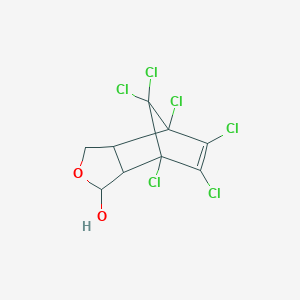
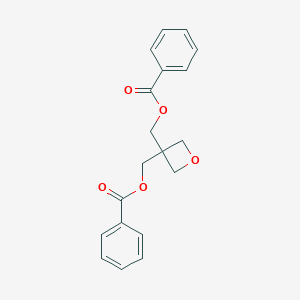
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
